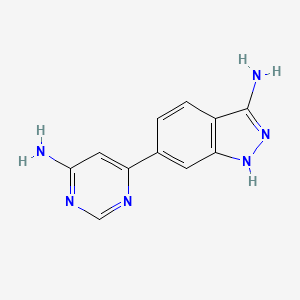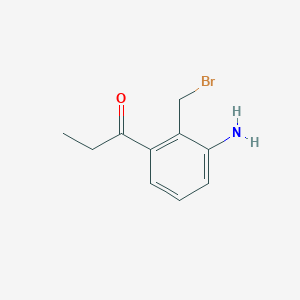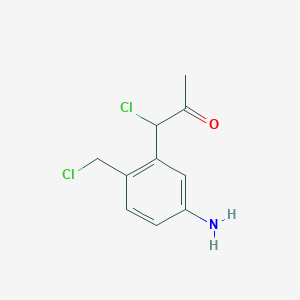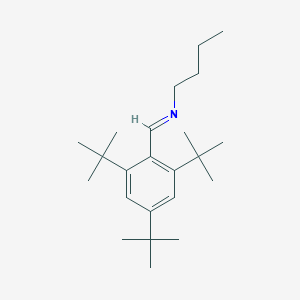
6-(6-Aminopyrimidin-4-yl)-1H-indazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(6-Aminopyrimidin-4-yl)-1H-indazol-3-amine is a complex organic compound that features both pyrimidine and indazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-Aminopyrimidin-4-yl)-1H-indazol-3-amine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where an amino group is introduced into the pyrimidine ring. This can be achieved using adamantylalkylamines under Pd(0) catalysis . Another method involves the use of substituted benzamidines and 2-benzylidenemalononitriles to form pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6-(6-Aminopyrimidin-4-yl)-1H-indazol-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as K₂S₂O₈.
Reduction: Common reducing agents like NaBH₄ can be used.
Substitution: Nucleophilic substitution reactions are common, especially for introducing amino groups.
Common Reagents and Conditions
Oxidation: K₂S₂O₈ in DMSO.
Reduction: NaBH₄ in methanol.
Substitution: Pd(0) catalysis with adamantylalkylamines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolines, while substitution reactions can introduce various functional groups into the pyrimidine ring .
Aplicaciones Científicas De Investigación
6-(6-Aminopyrimidin-4-yl)-1H-indazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases.
Industry: Could be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action for 6-(6-Aminopyrimidin-4-yl)-1H-indazol-3-amine involves its interaction with molecular targets such as kinases. The compound can inhibit the activity of these enzymes, thereby affecting various cellular pathways. This inhibition is often achieved through binding to the active site of the enzyme, preventing substrate access .
Comparación Con Compuestos Similares
Similar Compounds
4-[(6-Aminopyrimidin-4-yl)amino]benzenesulfonamide: Shares the aminopyrimidine moiety but differs in the attached functional groups.
Pyrimido[4,5-d]pyrimidines: These compounds also contain fused pyrimidine rings and exhibit similar biological activities.
Uniqueness
6-(6-Aminopyrimidin-4-yl)-1H-indazol-3-amine is unique due to its specific combination of pyrimidine and indazole rings, which confer distinct chemical properties and biological activities. This makes it a valuable compound for targeted research in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C11H10N6 |
|---|---|
Peso molecular |
226.24 g/mol |
Nombre IUPAC |
6-(6-aminopyrimidin-4-yl)-1H-indazol-3-amine |
InChI |
InChI=1S/C11H10N6/c12-10-4-8(14-5-15-10)6-1-2-7-9(3-6)16-17-11(7)13/h1-5H,(H2,12,14,15)(H3,13,16,17) |
Clave InChI |
HPFOWDZQVBUEJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1C3=CC(=NC=N3)N)NN=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B14053385.png)












